molecular formula C6H8N2O2 B2371267 1-ethyl-1H-imidazole-4-carboxylic acid CAS No. 71925-07-0

1-ethyl-1H-imidazole-4-carboxylic acid

Cat. No. B2371267
CAS RN: 71925-07-0
M. Wt: 140.142
InChI Key: GWKQLHRGJVYPOJ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-4-carboxylic acid is an imidazole derivative that contains an imidazole group and a carboxylate group . It has been widely utilized to generate different types of coordination polymers .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The derivatives of 1, 3-diazole show different biological activities .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, closely related to 1-ethyl-1H-imidazole-4-carboxylic acid, undergoes hydrolysis leading to a compound that crystallizes as a dihydrate. The planar organic entity formed is a flat molecule, which is linked through water molecules by hydrogen bonding into a three-dimensional network (Hai-qiang Wu, Zhi-gang Liu, & S. Ng, 2005).

Biological Activity and Pharmacology

  • 1H-imidazoles, similar to 1-ethyl-1H-imidazole-4-carboxylic acid, demonstrate hormonal activity in estrogen receptor positive cells and show strong inhibitory effects on cyclooxygenase enzymes, suggesting their potential as pharmacological agents (T. Wiglenda et al., 2005).

Chemistry and Drug Synthesis

  • The synthesis of 1H-4-substituted imidazoles, which includes derivatives like 1-ethyl-1H-imidazole-4-carboxylic acid, is crucial for the production of NS5A inhibitors, including daclatasvir, a prominent example. High-temperature/high-pressure continuous flow synthesis is used for this process, highlighting its importance in the development of pharmaceutical compounds (P. F. Carneiro et al., 2015).

Molecular Structure and Properties

  • Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, structurally related to 1-ethyl-1H-imidazole-4-carboxylic acid, exhibit diverse hydrogen-bonded supramolecular structures. These structures can form chains, sheets, or three-dimensional frameworks, depending on the substituents and bonding types involved (M. Costa et al., 2007).

Inorganica Chimica Acta and Metal Complexes

  • The ethylation of imidazole-4-acetate methyl ester leads to compounds including 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester. These compounds, related to 1-ethyl-1H-imidazole-4-carboxylic acid, are used to form metal complexes, such as copper(II) complexes, which exhibit specific electronic transitions and redox behavior, important in the study of coordination chemistry (A. Banerjee et al., 2013).

properties

IUPAC Name

1-ethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKQLHRGJVYPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-imidazole-4-carboxylic acid

CAS RN

71925-07-0
Record name 1-ethylimidazole-4-carboxylic acid
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